molecular formula C9H11N3O5S B14830205 N-(3-Cyclopropoxy-2-nitropyridin-4-YL)methanesulfonamide

N-(3-Cyclopropoxy-2-nitropyridin-4-YL)methanesulfonamide

Cat. No.: B14830205
M. Wt: 273.27 g/mol
InChI Key: ZSYLMEYUQLNOAO-UHFFFAOYSA-N
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Description

N-(3-Cyclopropoxy-2-nitropyridin-4-YL)methanesulfonamide is a chemical compound with the molecular formula C9H11N3O5S and a molecular weight of 273.268 g/mol . This compound is characterized by the presence of a cyclopropoxy group, a nitro group, and a methanesulfonamide group attached to a pyridine ring. It is used in various scientific research applications due to its unique chemical properties.

Properties

Molecular Formula

C9H11N3O5S

Molecular Weight

273.27 g/mol

IUPAC Name

N-(3-cyclopropyloxy-2-nitropyridin-4-yl)methanesulfonamide

InChI

InChI=1S/C9H11N3O5S/c1-18(15,16)11-7-4-5-10-9(12(13)14)8(7)17-6-2-3-6/h4-6H,2-3H2,1H3,(H,10,11)

InChI Key

ZSYLMEYUQLNOAO-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=C(C(=NC=C1)[N+](=O)[O-])OC2CC2

Origin of Product

United States

Preparation Methods

The synthesis of N-(3-Cyclopropoxy-2-nitropyridin-4-YL)methanesulfonamide involves several steps. One common method includes the reaction of pyridine and substituted pyridines with nitrogen pentoxide (N2O5) in an organic solvent to form the N-nitropyridinium ion. This ion is then reacted with sulfur dioxide (SO2) and bisulfite (HSO3-) in water to obtain 3-nitropyridine . The nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift.

Chemical Reactions Analysis

N-(3-Cyclopropoxy-2-nitropyridin-4-YL)methanesulfonamide undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, palladium on carbon, ammonia, and various amines. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-(3-Cyclopropoxy-2-nitropyridin-4-YL)methanesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-Cyclopropoxy-2-nitropyridin-4-YL)methanesulfonamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then interact with enzymes or receptors in biological systems. The cyclopropoxy group may also play a role in modulating the compound’s activity by affecting its binding affinity to target molecules .

Comparison with Similar Compounds

N-(3-Cyclopropoxy-2-nitropyridin-4-YL)methanesulfonamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties.

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